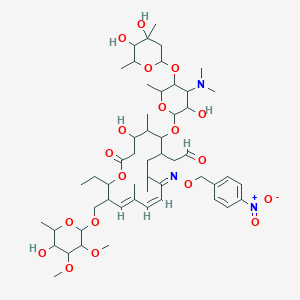
para-Nitrobenzyl-oxime-tylosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Para-nitrobenzyl-oxime-tylosine is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of tylosin, a macrolide antibiotic, and has been synthesized through a multistep process. The purpose of
Mécanisme D'action
The mechanism of action of para-nitrobenzyl-oxime-tylosine involves the binding of the compound to the ribosome. The para-nitrobenzyl group of the compound interacts with the ribosome, preventing the elongation of the peptide chain. This inhibition can be reversed by the addition of light, which cleaves the para-nitrobenzyl group and restores the activity of the compound.
Effets Biochimiques Et Physiologiques
Para-nitrobenzyl-oxime-tylosine has been shown to have biochemical and physiological effects. Inhibition of protein synthesis by this compound can lead to the accumulation of misfolded proteins, which can trigger the unfolded protein response. This response can lead to the activation of various signaling pathways, which can have downstream effects on cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using para-nitrobenzyl-oxime-tylosine in lab experiments is its reversible inhibition of protein synthesis. This allows for the precise control of protein synthesis and can be used to study the effects of protein synthesis inhibition on cellular processes. However, one of the limitations of using this compound is its potential toxicity. Careful consideration should be given to the concentration of the compound used in experiments to avoid any adverse effects.
Orientations Futures
Para-nitrobenzyl-oxime-tylosine has potential applications in various fields, including synthetic biology, biochemistry, and pharmacology. One future direction for this compound is its use as a tool to study the effects of protein synthesis inhibition on cellular processes. Another direction is the development of new derivatives of para-nitrobenzyl-oxime-tylosine with improved properties, such as increased specificity and reduced toxicity. Finally, the use of this compound in vivo studies could provide insights into the potential therapeutic applications of protein synthesis inhibition.
Méthodes De Synthèse
The synthesis of para-nitrobenzyl-oxime-tylosine involves a multistep process that starts with the protection of the 3-hydroxyl group of tylosin. This is followed by the selective oxidation of the 2-hydroxyl group to form a ketone intermediate. The ketone intermediate is then reacted with para-nitrobenzyl-hydroxylamine to form the oxime derivative. The final step involves the deprotection of the 3-hydroxyl group to yield para-nitrobenzyl-oxime-tylosine.
Applications De Recherche Scientifique
Para-nitrobenzyl-oxime-tylosine has been used in various scientific research applications. One of the most promising applications is its use as a tool to study protein synthesis. This compound has been shown to inhibit protein synthesis by binding to the ribosome and preventing the elongation of the peptide chain. This inhibition can be reversed by the addition of light, which cleaves the para-nitrobenzyl group and restores the activity of the compound.
Propriétés
Numéro CAS |
145144-30-5 |
|---|---|
Nom du produit |
para-Nitrobenzyl-oxime-tylosine |
Formule moléculaire |
C53H83N3O19 |
Poids moléculaire |
1066.2 g/mol |
Nom IUPAC |
2-[(10Z,11Z,13E)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-10-[(4-nitrophenyl)methoxyimino]-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C53H83N3O19/c1-13-40-36(27-68-52-49(67-12)48(66-11)44(60)31(5)71-52)22-28(2)14-19-38(54-69-26-34-15-17-37(18-16-34)56(64)65)29(3)23-35(20-21-57)46(30(4)39(58)24-41(59)73-40)75-51-45(61)43(55(9)10)47(32(6)72-51)74-42-25-53(8,63)50(62)33(7)70-42/h14-19,21-22,29-33,35-36,39-40,42-52,58,60-63H,13,20,23-27H2,1-12H3/b19-14-,28-22+,54-38+ |
Clé InChI |
FASAVLQPELYIAC-ISHIWQPESA-N |
SMILES isomérique |
CCC1C(/C=C(/C=C\C(=N/OCC2=CC=C(C=C2)[N+](=O)[O-])\C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)CC=O)C)\C)COC5C(C(C(C(O5)C)O)OC)OC |
SMILES |
CCC1C(C=C(C=CC(=NOCC2=CC=C(C=C2)[N+](=O)[O-])C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)CC=O)C)C)COC5C(C(C(C(O5)C)O)OC)OC |
SMILES canonique |
CCC1C(C=C(C=CC(=NOCC2=CC=C(C=C2)[N+](=O)[O-])C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)CC=O)C)C)COC5C(C(C(C(O5)C)O)OC)OC |
Synonymes |
para-nitrobenzyl-oxime-tylosine S 5556 S-5556 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



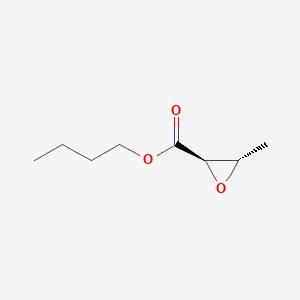
![Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B122893.png)
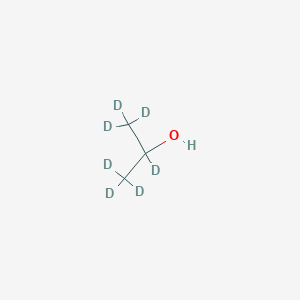
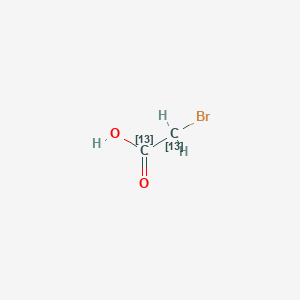
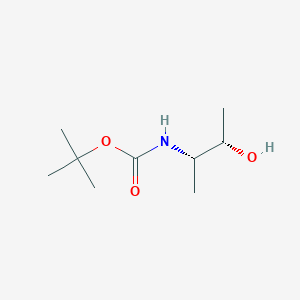
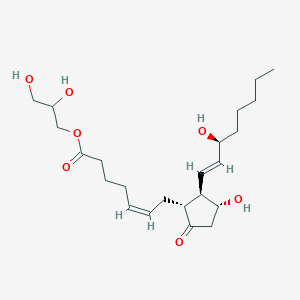

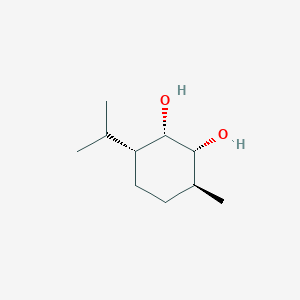
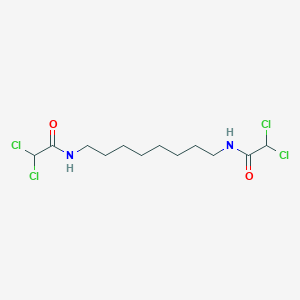
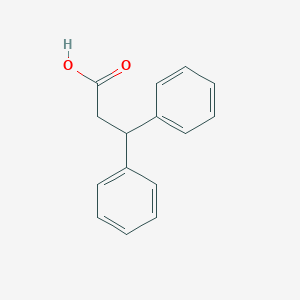
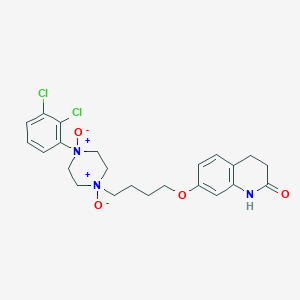

![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B122932.png)
